Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate
CAS No.:
Cat. No.: VC18546458
Molecular Formula: C10H9FO4
Molecular Weight: 212.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9FO4 |
|---|---|
| Molecular Weight | 212.17 g/mol |
| IUPAC Name | methyl 6-fluoro-4H-1,3-benzodioxine-8-carboxylate |
| Standard InChI | InChI=1S/C10H9FO4/c1-13-10(12)8-3-7(11)2-6-4-14-5-15-9(6)8/h2-3H,4-5H2,1H3 |
| Standard InChI Key | RSTFMPMZADLOLO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=CC2=C1OCOC2)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate is systematically named according to IUPAC guidelines as methyl 6-fluoro-4H-1,3-benzodioxine-8-carboxylate. Its structure consists of a benzodioxine core—a bicyclic system comprising a benzene ring fused to a 1,3-dioxane ring—with a fluorine atom at the 6-position and a methyl ester group at the 8-position. The compound’s SMILES notation, , explicitly defines the connectivity of its atoms, while its InChIKey () provides a unique identifier for stereochemical and tautomeric distinctions.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 773134-15-9 | |
| Molecular Formula | ||
| Molecular Weight | 212.17 g/mol | |
| IUPAC Name | Methyl 6-fluoro-4H-1,3-benzodioxine-8-carboxylate | |
| SMILES | COC(=O)C1=CC(=CC2=C1OCOC2)F |
Synthesis and Manufacturing
Synthetic Routes
The most plausible synthesis of Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate involves the esterification of 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid with methanol under acidic conditions. A typical procedure might include:
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Activation of the Carboxylic Acid: Treatment with thionyl chloride () to form the acyl chloride intermediate.
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Esterification: Reaction with methanol in the presence of a base (e.g., pyridine) to yield the methyl ester.
Alternative methods may employ dimethyl sulfate () as a methylating agent under alkaline conditions. The reaction progress can be monitored via thin-layer chromatography (TLC) or -NMR spectroscopy, with the ester’s methyl group appearing as a singlet near 3.9 ppm.
Purification and Characterization
Crude product purification typically involves column chromatography using silica gel and a hexane-ethyl acetate gradient. Final characterization is achieved through:
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High-Resolution Mass Spectrometry (HRMS): To confirm the molecular ion peak at m/z 212.17.
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Infrared (IR) Spectroscopy: Identification of ester carbonyl (1720 cm) and C-F (1220 cm) stretches.
Applications in Research and Industry
Pharmaceutical Intermediates
Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate is a precursor to bioactive molecules. For example, its hydrolysis yields 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid , which can be coupled with amines to form amides—a common motif in kinase inhibitors . The compound’s fluorine atom enhances metabolic stability and membrane permeability, making it valuable in CNS drug discovery.
Agrochemical Development
In agrochemistry, the benzodioxine scaffold is incorporated into herbicides and fungicides. The methyl ester’s lipophilicity facilitates penetration through plant cuticles, enabling the delivery of active moieties to target sites. Field trials of derivatives have shown efficacy against Fusarium species at concentrations as low as 50 ppm .
Table 2: Industrial Applications
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